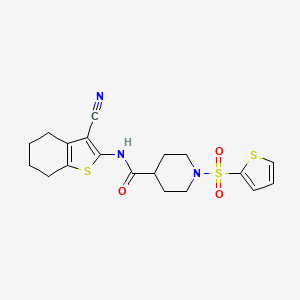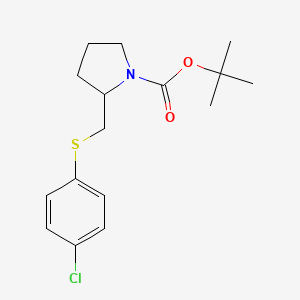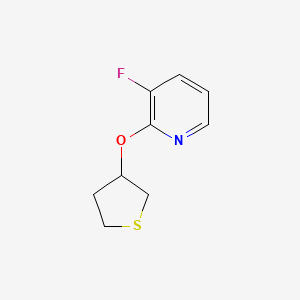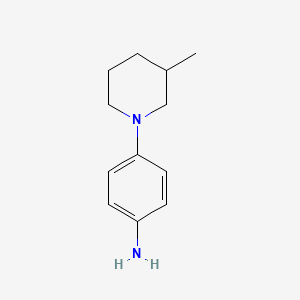
(Z)-2-(1-(3-(2-甲氧基苯基)烯丙基)-3-氧代哌嗪-2-基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with a unique structure that includes a piperazine ring, an allyl group, and a methoxyphenyl group
科学研究应用
Chemistry
In chemistry, (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the allyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity for biological targets.
Industry
In the industrial sector, (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Attachment of the Methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the methoxyphenyl group to the piperazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic aromatic substitution.
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
作用机制
The mechanism of action of (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can provide additional binding interactions through hydrogen bonding or ionic interactions.
相似化合物的比较
Similar Compounds
- (Z)-ethyl 2-(1-(3-(2-hydroxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate
- (Z)-ethyl 2-(1-(3-(2-chlorophenyl)allyl)-3-oxopiperazin-2-yl)acetate
- (Z)-ethyl 2-(1-(3-(2-nitrophenyl)allyl)-3-oxopiperazin-2-yl)acetate
Uniqueness
What sets (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate apart from similar compounds is the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
1008015-26-6 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
ethyl 2-[1-[3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H24N2O4/c1-3-24-17(21)13-15-18(22)19-10-12-20(15)11-6-8-14-7-4-5-9-16(14)23-2/h4-9,15H,3,10-13H2,1-2H3,(H,19,22) |
InChI 键 |
PGXXISXJTXDUGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2OC |
规范 SMILES |
CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2470173.png)



![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)

![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)

